molecular formula C9H8ClNOS B1526725 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole CAS No. 1056639-87-2

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole

Cat. No.: B1526725
CAS No.: 1056639-87-2
M. Wt: 213.68 g/mol
InChI Key: UNJWZSNILZUIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole typically involves the chloromethylation of 6-methoxy-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of a highly electrophilic chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative catalysts and greener reaction conditions are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of benzothiazole.

    Oxidation: Products include hydroxylated or carbonylated benzothiazole derivatives.

    Reduction: Products include dihydrobenzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of bioactive and functional molecules .

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJWZSNILZUIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056639-87-2
Record name 2-(chloromethyl)-6-methoxy-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 3
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 5
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.